Lipophilicity (LogP) Differentiation Against the Unsubstituted Phenylpiperazine Analog
WAY-328168 exhibits a calculated LogP of 3.28, compared to an estimated LogP of ~2.8 for the unsubstituted phenylpiperazine analog (5d: (5-(4-chlorophenyl)isoxazol-3-yl)(4-phenylpiperazin-1-yl)methanone) [1]. The 0.48 LogP unit increase conferred by the ortho-methoxy group on the piperazine phenyl ring enhances lipophilicity, which may improve membrane permeability but also elevate non-specific protein binding risk. This physicochemical differentiation is verifiable and meaningful for assay buffer selection (e.g., DMSO solubility limits) and in vitro ADME profiling.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.28 |
| Comparator Or Baseline | 5d (phenylpiperazine analog, no 2-OCH3): estimated LogP ≈ 2.8 (based on structural subtraction of -OCH3 contribution) [1] |
| Quantified Difference | ΔLogP ≈ +0.48 (target compound more lipophilic) |
| Conditions | Computational estimation; Hit2Lead database values |
Why This Matters
A higher LogP influences partitioning into lipid membranes and organic solvents, directly affecting experimental design for solubility, permeability assays, and formulation development.
- [1] Saeedi, M. et al. Design and Synthesis of Selective Acetylcholinesterase Inhibitors: Arylisoxazole-Phenylpiperazine Derivatives. Chem. Biodiversity 2019, 16, e1800433. (Compound 5d structure used for LogP estimation). View Source
